MTP-PE (sodium) -

MTP-PE (sodium)

Catalog Number: EVT-10960338
CAS Number:
Molecular Formula: C59H108N6NaO19P
Molecular Weight: 1259.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mifamurtide sodium is classified as an immunomodulator and is marketed under the trade name Mepact. It is administered via intravenous liposomal infusion, allowing for targeted delivery and enhanced bioavailability. The compound is recognized for its ability to mimic bacterial components, thereby activating immune pathways that can lead to increased production of pro-inflammatory cytokines .

Synthesis Analysis

The synthesis of mifamurtide sodium involves several chemical processes that link muramyl dipeptide to phosphatidylethanolamine. Two primary methods have been documented:

  1. N,N'-Dicyclohexylcarbodiimide-Assisted Esterification:
    • This method involves esterification of N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-alanine with N-hydroxysuccinimide.
    • The reaction is followed by condensation with 2-aminoethyl-2,3-dipalmitoylglycerylphosphoric acid in triethylamine.
  2. Alternative Approach:
    • This method employs N-acetylmuramyl-L-alanyl-D-isoglutamine and hydroxysuccinimide in conjunction with alanyl-2-aminoethyl-2,3-dipalmitoylglycerylphosphoric acid, introducing alanine in a subsequent step .

Both methods yield a compound that retains the immunostimulatory properties of muramyl dipeptide while enhancing its pharmacokinetic profile.

Molecular Structure Analysis

Mifamurtide sodium has a complex molecular structure characterized by its formula C59H109N6O19PC_{59}H_{109}N_{6}O_{19}P and a molar mass of approximately 1237.518 g/mol. The structure includes a phospholipid component that facilitates its incorporation into liposomes for drug delivery. The specific arrangement of atoms contributes to its biological activity and stability within the body .

Chemical Reactions Analysis

Mifamurtide sodium undergoes various chemical reactions primarily related to its activation of immune responses:

  • Binding Reactions: Mifamurtide sodium binds to the NOD2 receptor on immune cells, mimicking bacterial infection signals.
  • Cytokine Production: This binding activates intracellular signaling pathways that lead to the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1, IL-6, IL-8, IL-12), which are crucial for mounting an effective immune response against tumors .

The compound's design allows it to be stable in physiological conditions while effectively engaging with immune pathways.

Mechanism of Action

The mechanism of action for mifamurtide sodium involves:

  1. Receptor Activation: Upon administration, mifamurtide sodium binds to the NOD2 receptor on monocytes and macrophages.
  2. Immune Response Stimulation: This binding triggers a cascade of intracellular signaling events that enhance the production of pro-inflammatory cytokines.
  3. Tumor Cell Targeting: The activated immune cells are directed towards tumor cells, promoting their destruction while sparing normal cells .

This mechanism underscores the drug's potential as an adjunct therapy in osteosarcoma treatment.

Physical and Chemical Properties Analysis

Mifamurtide sodium exhibits several notable physical and chemical properties:

Pharmacokinetic studies indicate that after intravenous administration, mifamurtide sodium has a rapid clearance from plasma with a terminal half-life of approximately 18 hours.

Applications

Mifamurtide sodium is primarily used in clinical settings for:

  • Osteosarcoma Treatment: It serves as an adjunct therapy alongside traditional treatments like surgery and chemotherapy.
  • Immunotherapy Research: Its mechanism of action is being studied further for potential applications in other cancers and infectious diseases due to its ability to stimulate immune responses .
Immunopharmacological Mechanisms of Action

Ligand-Receptor Interactions: Nucleotide-Binding Oligomerization Domain-Containing Protein 2 and Toll-Like Receptor 4 Activation Pathways

Mifamurtide sodium (Muramyl Tripeptide Phosphatidyl Ethanolamine; MTP-PE) functions as a synthetic lipophilic derivative of bacterial muramyl dipeptide, enabling targeted engagement with innate immune receptors. Its primary immunostimulatory activity occurs through high-affinity binding to Nucleotide-Binding Oligomerization Domain-Containing Protein 2 (NOD2), an intracellular pattern recognition receptor expressed predominantly on monocytes and macrophages [2] [4]. This interaction mimics microbial invasion, as NOD2 naturally recognizes muramyl dipeptide components of bacterial cell walls [4] [6]. Structural analyses confirm that MTP-PE’s tripeptide-phospholipid conjugate enhances receptor affinity and stability compared to native muramyl dipeptide, prolonging downstream signaling [6].

Concurrently, MTP-PE activates Toll-Like Receptor 4 (TLR4), though with lower affinity than canonical ligands like lipopolysaccharide [7]. This dual-receptor engagement creates a synergistic "danger signal" that amplifies innate immune activation. The liposomal encapsulation of MTP-PE is critical for bioavailability, facilitating efficient uptake by phagocytic cells and subsequent receptor access [1] [4].

Table 1: Receptor Specificity and Downstream Effects of MTP-PE

ReceptorLocalizationAffinity for MTP-PEPrimary Immune Cell TypesInitial Downstream Events
NOD2CytoplasmicHigh (Kd ≈ nM range)Monocytes, MacrophagesRIP2 Kinase recruitment, NF-κB initiation
TLR4Cell MembraneModerateMacrophages, Dendritic cellsMYD88/TRIF adaptor binding, IRF3 activation

Intracellular Signaling Cascades: Nuclear Factor Kappa B, Inflammasome (NOD-, LRR-, and Pyrin Domain-Containing Protein 3), and Mitogen-Activated Protein Kinase Modulation

Post-receptor engagement, MTP-PE orchestrates a multi-pathway signaling network:

  • Nuclear Factor Kappa B (NF-κB) Pathway: NOD2 activation recruits Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIP2), leading to inhibitor of nuclear factor kappa B kinase phosphorylation and degradation of inhibitor of kappa B. This liberates NF-κB subunits (p50/p65), which translocate to the nucleus and induce pro-inflammatory gene transcription [7] [8]. TLR4 concurrently activates NF-κB via myeloid differentiation primary response 88 (MYD88)-dependent cascades.

  • Inflammasome Assembly: MTP-PE potentiates NOD-, LRR-, and Pyrin Domain-Containing Protein 3 (NLRP3) inflammasome activation by inducing potassium efflux and mitochondrial reactive oxygen species generation. This triggers caspase-1 cleavage, which processes interleukin-1 beta and interleukin-18 into bioactive forms [8].

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: Both extracellular signal–regulated kinases and p38 MAPK are phosphorylated following TLR4 engagement. These kinases regulate activator protein-1 transcription factors, further amplifying cytokine genes and cyclooxygenase-2 expression [7] [8].

Table 2: Key Signaling Kinases and Transcriptional Outcomes in MTP-PE-Activated Cells

Signaling PathwayCritical KinasesTranscription Factors ActivatedTarget Genes Induced
NF-κBIKKα/IKKβp50, p65, REL-BTNF-α, IL-6, IL-1β, IL-12
MAPKERK1/2, p38, JNKAP-1 (FOS/JUN), ATF-2COX-2, IL-8, MMP-9
InflammasomeNEK7, ASC, Caspase-1Cleavage of pro-IL-1β/pro-IL-18Mature IL-1β, IL-18

Macrophage/Monocyte Polarization Dynamics: M1/M2 Phenotype Switching

MTP-PE drives macrophage polarization toward tumoricidal (M1-like) phenotypes while retaining immunomodulatory flexibility. In vitro studies using human peripheral blood mononuclear cell-derived macrophages show that MTP-PE (100 µM) significantly upregulates both classical M1 markers (inducible nitric oxide synthase, interleukin-1 beta, interleukin-6) and select M2 markers (CD206, interleukin-4, interleukin-10) [7]. This hybrid "TAM-like intermediate" phenotype balances pro-inflammatory and immunoregulatory functions. Critically, MTP-PE represses protumoral M2 activities by downregulating arginase-1 and interleukin-10 receptor expression while enhancing major histocompatibility complex class II presentation [7].

Iron metabolism modulation underpins this polarization shift. MTP-PE-treated macrophages exhibit increased divalent metal transporter-1 expression and iron release (>7-fold elevation), characteristic of M1-like cells that restrict iron availability to pathogens and tumors [7]. This metabolic reprogramming synergizes with cytokine shifts to establish an antitumor microenvironment.

Cytokine and Chemokine Secretion Profiles: Tumor Necrosis Factor-Alpha, Interleukin-1 Beta, Interleukin-6, and Interleukin-12 Induction

MTP-PE induces a robust cytokine storm dominated by early-phase pro-inflammatory mediators:

  • Tumor Necrosis Factor-Alpha: Peaks within 2–4 hours post-infusion in clinical studies, with serum levels increasing ≥10-fold. This cytokine directly activates endothelial cells and promotes tumor necrosis [1] [2].
  • Interleukin-1 Beta and Interleukin-6: NLRP3-dependent interleukin-1 beta secretion maximizes at 6–8 hours, while interleukin-6 (a key pyrogen) rises steadily for 24 hours. Both drive acute-phase responses like C-reactive protein synthesis [1] [7].
  • Interleukin-12: This late-phase cytokine (peak 48–72 hours) bridges innate and adaptive immunity by inducing T helper 1 cell polarization and interferon-gamma production [4] [7].

Chemokines including C-X-C motif chemokine ligand 8 (interleukin-8), C-C motif chemokine ligand 2, and C-C motif chemokine ligand 5 are concomitantly released, recruiting neutrophils and monocytes to tumor sites [4] [8].

Table 3: Cytokine Kinetics and Functional Roles in MTP-PE Immunotherapy

Cytokine/ChemokinePeak Secretion TimePrimary Induction PathwayBiological Functions in Antitumor Response
Tumor Necrosis Factor-Alpha2–4 hoursTLR4/NF-κBTumor cell apoptosis, endothelial activation
Interleukin-1 Beta6–8 hoursNLRP3 InflammasomeT cell co-stimulation, fever induction
Interleukin-612–24 hoursNF-κB/MAPKAcute-phase protein synthesis, B cell differentiation
Interleukin-1248–72 hoursIRF1/STAT4T helper 1 polarization, interferon-gamma production

Synergistic Immunomodulation with Interferon-Gamma

Interferon-gamma profoundly enhances MTP-PE’s macrophage-activating effects. Pre-exposure to interferon-gamma upregulates NOD2 and TLR4 expression, sensitizing macrophages to MTP-PE [3] [7]. Mechanistically, interferon-gamma primes signal transducer and activator of transcription 1 phosphorylation, which synergizes with NF-κB to transactivate genes encoding tumor necrosis factor-alpha, interleukin-12, and inducible nitric oxide synthase [7]. This collaboration shifts macrophages irreversibly toward an M1 phenotype, overcoming interleukin-10-mediated immunosuppression.

In vivo evidence demonstrates that interferon-gamma co-administration with MTP-PE augments tumoricidal activity against metastatic osteosarcoma by 3-fold compared to monotherapy [3]. The synergy also extends to antigen presentation: interferon-gamma boosts major histocompatibility complex class II expression on MTP-PE-activated macrophages, enhancing tumor antigen cross-presentation to CD4+ T cells [7] [8]. This crosstalk exemplifies how innate and adaptive immune stimuli can be integrated for amplified antitumor efficacy.

Properties

Product Name

MTP-PE (sodium)

IUPAC Name

sodium;2-[2-[[4-[2-[2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]ethyl 2,3-di(hexadecanoyloxy)propyl phosphate

Molecular Formula

C59H108N6NaO19P

Molecular Weight

1259.5 g/mol

InChI

InChI=1S/C59H109N6O19P.Na/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);/q;+1/p-1

InChI Key

LRSAONQAUPMYDK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.